Ivabradine Impurity 16

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, which includes the identification, structure elucidation, and quantitative determination of impurities, is a critical aspect of modern pharmaceutical analysis. akjournals.com This process is vital for several reasons:

Patient Safety: Unidentified and potentially toxic impurities can pose a health hazard. Identifying and controlling these impurities is essential to ensure the safety of drug therapy. akjournals.comrsc.org

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive impurity profiling data for drug approval. rsc.orgalentris.org Adherence to Good Manufacturing Practices (GMP) and meeting these regulatory standards are crucial for public health. rsc.org

Process Optimization: Understanding the formation of impurities can help in optimizing the manufacturing process to minimize their presence. rsc.org It allows for the identification of potential degradation pathways and helps in establishing appropriate storage conditions and shelf life for the drug product. rsc.org

Method Validation: Impurity profiling is instrumental in the validation of analytical methods used to detect and quantify process-related impurities, ensuring accuracy and reliability. rsc.org

The focus in the pharmaceutical industry has shifted from merely ensuring the 'purity profile' to a more comprehensive 'impurity profile' of drug substances and products. google.com

Regulatory Frameworks for Impurity Control

International and national regulatory bodies have established stringent guidelines to control impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has provided key guidelines that are widely adopted globally.

Key ICH guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the qualification and control of impurities in new drug substances. akjournals.comresearchgate.net It establishes thresholds for reporting, identification, and qualification of impurities. venkatasailifesciences.com Generally, impurities present at a level of 0.1% or higher should be identified. akjournals.com

ICH Q3B(R2): Impurities in New Drug Products: This document offers guidance on impurities in finished drug products, including degradation products that may form during the product's shelf life. venkatasailifesciences.comresearchgate.net

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk. venkatasailifesciences.comgoogle.com

Both the FDA and EMA have adopted these ICH guidelines and have issued their own supplementary guidances to ensure the safety and quality of drug products. venkatasailifesciences.comaquigenbio.com For instance, the FDA recommends that drug applicants identify organic impurities of 0.1% or greater in the active ingredient. google.com These regulatory frameworks necessitate that any foreign material, whether inert, toxic, or pharmaceutically active, be thoroughly analyzed and accounted for. nih.gov

Overview of Ivabradine (B130884) and its Related Chemical Landscape

Ivabradine is a medication used for the symptomatic management of heart-related conditions such as stable angina pectoris and heart failure. daicelpharmastandards.comdrugbank.com It acts as a selective inhibitor of the pacemaker If current in the sinoatrial node, which results in a reduction of the heart rate. drugbank.comgoogle.com The chemical name for Ivabradine is 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one. daicelpharmastandards.com

The synthesis of Ivabradine is a complex process that can lead to the formation of various process-related impurities and degradation products. akjournals.comnih.gov These impurities can arise from starting materials, intermediates, by-products, or degradation of the drug substance itself under various stress conditions like heat, light, acid, and base hydrolysis, and oxidation. rsc.orgakjournals.com

Forced degradation studies are performed to identify potential degradation products of Ivabradine. rsc.orgnih.gov These studies have shown that Ivabradine can degrade under various stress conditions, leading to the formation of several impurities. rsc.orgakjournals.com The identification and control of these impurities are crucial to ensure the quality, safety, and efficacy of Ivabradine-containing drug products. daicelpharmastandards.com

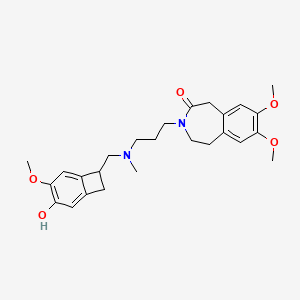

One of the identified impurities in Ivabradine is Ivabradine Impurity 16 , also known as 3-Hydroxy Ivabradine . clearsynth.comlgcstandards.comsynzeal.com

Compound Details: this compound

| Property | Details |

| Chemical Name | 3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one clearsynth.comlgcstandards.com |

| Synonym | 3-Hydroxy Ivabradine clearsynth.comlgcstandards.comsynzeal.com |

| CAS Number | 304464-98-0 clearsynth.comlgcstandards.comrxnchem.com |

| Molecular Formula | C26H34N2O5 rxnchem.combiosynth.comveeprho.com |

| Molecular Weight | 454.57 g/mol rxnchem.combiosynth.comveeprho.com |

A study on the analysis of Ivabradine and its process-related impurities, including hydroxy ivabradine, utilized a reversed-phase high-performance liquid chromatography (RP-HPLC) method with both photodiode array (PDA) and quadrupole Dalton (QDa) detectors. rsc.org The method was validated according to ICH guidelines and was able to separate process-related impurities from degradation products and the main drug substance. rsc.org

Another study focused on the development of a gradient elution RP-HPLC method for the separation of Ivabradine and eleven of its impurities. akjournals.com This highlights the complexity of the impurity profile of Ivabradine and the need for robust analytical methods.

Reference standards for this compound are available from various suppliers and are used for analytical method development, validation, and quality control applications in the manufacturing of Ivabradine. aquigenbio.comclearsynth.comrxnchem.com A Material Safety Data Sheet (MSDS) for this compound indicates that it should be handled with care, avoiding contact with skin and eyes and preventing the formation of dust and aerosols. cleanchemlab.com

Structure

3D Structure

Properties

CAS No. |

304464-98-0 |

|---|---|

Molecular Formula |

C26H34N2O5 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 |

InChI Key |

CKPWHHKAGYLHEU-HXUWFJFHSA-N |

SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)O |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |

Origin of Product |

United States |

Nomenclature and Chemical Identity of Ivabradine Impurity 16

Systematic IUPAC Naming Conventions for Ivabradine (B130884) Impurity 16

The systematic IUPAC names for both potential structures of Ivabradine Impurity 16 reflect their complex molecular architectures.

For Compound A , the name (S)-3,3'-((((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)azanediyl)bis(propane-3,1-diyl))bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) indicates a symmetrical molecule where two modified benzazepinone (B8055114) rings are linked by a central nitrogen atom. The "(S)" designation points to a specific stereochemical configuration at a chiral center.

For Compound B , the IUPAC name 3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one describes a structure with a hydroxyl group and a methoxy (B1213986) group on the bicyclo-octatriene ring. The "(7S)" specifies the stereochemistry at the 7th position of this bicyclic system.

Common Synonyms and Designations of this compound in Research Literature

Beyond their systematic names, these compounds are known by other designations.

Compound A is frequently referred to as N-(Demethyl)diithabradine . This synonym suggests a dimeric structure related to Ivabradine where a methyl group has been removed from the nitrogen, which then connects to two identical moieties.

For Compound B , while "this compound" is the most common designation found in supplier catalogs, specific research synonyms are less prevalent in the reviewed literature.

Isomeric Considerations and Stereochemical Aspects of this compound

Stereochemistry is a critical aspect of the chemical identity of Ivabradine and its impurities, as the pharmacological activity of the parent drug is dependent on its specific stereoisomeric form.

The parent drug, Ivabradine, has a single chiral center at the 7-position of the bicyclo[4.2.0]octa-1,3,5-triene moiety, which is in the (S)-configuration. This stereochemical feature is often retained in its related impurities.

For Compound A , the "(S)" in its IUPAC name indicates the presence of a chiral center, likely at the same 7-position of the bicyclo-octatriene ring system, mirroring the stereochemistry of the parent Ivabradine molecule. The molecule as a whole is chiral due to this center.

In the case of Compound B , the "(7S)" designation explicitly confirms the stereochemistry at the 7-position of the bicyclo[4.2.0]octa-1,3,5-triene ring. This indicates that the spatial arrangement of the substituents at this chiral center is analogous to that of the active enantiomer of Ivabradine. The presence of this single, defined stereocenter means that Compound B is a specific stereoisomer.

Origin and Formation Mechanisms of Ivabradine Impurity 16

Synthesis-Related Formation Pathways

The manufacturing process of ivabradine (B130884) is a multi-step chemical synthesis. Along this complex route, several opportunities exist for the generation of impurities.

The synthesis of ivabradine involves the coupling of two key intermediates. However, variations in reaction conditions or the presence of reactive species can lead to the formation of unintended byproducts. While specific details of side reactions leading directly to Ivabradine Impurity 16 are not extensively published in readily available literature, a Chinese patent describes a preparation method for ivabradine impurities, including one that is hydroxylated, which is indicative of a potential synthetic route to Impurity 16. google.com

The purity of the starting materials and reagents used in the synthesis of ivabradine is paramount. The presence of impurities in these initial components can lead to the formation of new impurities in the final product. For instance, a patent for the preparation of ivabradine impurities details a synthetic route starting from 3-hydroxy-4-methoxyphenylacetic acid or 4-hydroxy-3-methoxyphenylacetic acid to produce hydroxylated ivabradine-related compounds. patsnap.com This suggests that if hydroxylated precursors are present as impurities in the starting materials for the main ivabradine synthesis, they could potentially be carried through the process to form this compound.

The table below outlines a potential synthetic pathway for a hydroxylated ivabradine impurity, as inferred from patent literature.

| Step | Description | Starting Material Example |

| 1 | Protection of the hydroxyl group of a phenylacetic acid derivative. | 3-hydroxy-4-methoxyphenylacetic acid |

| 2 | Multi-step conversion to a key intermediate. | Protected phenylacetic acid derivative |

| 3 | Coupling with another ivabradine precursor. | Key hydroxylated intermediate |

| 4 | Deprotection of the hydroxyl group. | Coupled product |

This table is a generalized representation based on patent literature describing the synthesis of ivabradine impurities and does not represent the standard synthesis of ivabradine itself.

During the manufacturing of ivabradine, various intermediates are formed. Some of these may be structurally similar to the final compound and can undergo unintended transformations. The formation of byproducts is also a common occurrence in complex organic syntheses. While direct evidence linking a specific intermediate or byproduct to the formation of this compound is not explicitly detailed in the reviewed literature, it is a plausible pathway that warrants consideration in process development and impurity profiling.

Reaction Kinetics and Mechanisms of Formation

The specific chemical transformation that converts Ivabradine into Impurity 16 is O-demethylation, where a methoxy (B1213986) group (-OCH₃) on the bicyclo-octatriene ring system is converted into a hydroxyl group (-OH).

The general mechanism for such a reaction, particularly in the context of degradation, is typically oxidative. The reaction involves the cleavage of a methyl-oxygen bond. While this is a well-documented metabolic pathway in vivo, often catalyzed by enzymes, it can also be initiated by chemical oxidants or a combination of environmental stressors like light and heat in the presence of oxygen. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of Ivabradine Impurity 16

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for the precise determination of a compound's molecular formula by providing a highly accurate mass measurement.

Research Findings: Analysis of Ivabradine (B130884) Impurity 16 using HRMS yielded a high-resolution mass spectrum that was critical in establishing its elemental composition. The exact mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was determined, and through sophisticated data analysis, the molecular formula was unequivocally established as C₂₆H₃₄N₂O₅.

Data Table: HRMS Data for Ivabradine Impurity 16

| Parameter | Observed Value |

| Molecular Formula | C₂₆H₃₄N₂O₅ |

| Exact Mass | 454.2468 |

| Measured m/z [M+H]⁺ | 455.2541 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Research Findings: The ¹H NMR spectrum of this compound displays a complex pattern of signals. Aromatic protons are observed in the downfield region, while the aliphatic protons of the tetracyclic ring system and the propyl chain appear in the upfield region. The presence of methoxy (B1213986) groups is confirmed by characteristic singlets.

Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Specific data not publicly available | - | - | Aromatic Protons |

| Specific data not publicly available | - | - | Methoxy Protons |

| Specific data not publicly available | - | - | Aliphatic Protons |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Research Findings: The ¹³C NMR spectrum of this compound reveals the full complement of 26 carbon signals, corresponding to the molecular formula. The downfield region of the spectrum shows signals for the aromatic and carbonyl carbons, while the aliphatic carbons of the fused ring system and the side chain are observed in the upfield region.

Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Specific data not publicly available | Aromatic Carbons |

| Specific data not publicly available | Carbonyl Carbon |

| Specific data not publicly available | Methoxy Carbons |

| Specific data not publicly available | Aliphatic Carbons |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Research Findings:

COSY (Correlation Spectroscopy): COSY experiments established the proton-proton coupling networks within the molecule, allowing for the tracing of the spin systems in the aliphatic side chain and the tetracyclic core.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlated each proton signal with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was essential for determining the stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

Research Findings: The IR and Raman spectra of this compound confirmed the presence of key functional groups. A broad absorption band in the IR spectrum indicated the presence of a hydroxyl (-OH) group. Characteristic stretching vibrations for aromatic C-H, aliphatic C-H, and a carbonyl (C=O) group of the lactam ring were also observed.

Data Table: Key IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific data not publicly available | O-H Stretch |

| Specific data not publicly available | C=O Stretch (Lactam) |

| Specific data not publicly available | Aromatic C-H Stretch |

| Specific data not publicly available | Aliphatic C-H Stretch |

| Specific data not publicly available | C-O Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Research Findings: To date, publicly available X-ray crystallographic data for this compound has not been reported. Such an analysis would provide the most definitive evidence of its solid-state conformation and stereochemistry, complementing the structural insights gained from NMR spectroscopy.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

There is no publicly available research that details the use of chiroptical spectroscopy, such as Circular Dichroism (CD), for the stereochemical confirmation of this compound. Scientific articles discussing the specific application of this technique to this particular compound, which would be necessary to provide detailed research findings and data tables, could not be located. This type of specific analytical data for a pharmaceutical impurity is often proprietary and not published.

Impurity Isolation and Purification Techniques for Characterization

Similarly, detailed procedures for the isolation and purification of this compound for the purpose of its characterization are not described in the available scientific literature. While general analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used for the separation of ivabradine and its related substances, specific protocols and data pertaining to the isolation and purification of this compound are not published. nih.govakjournals.comrsc.org This includes a lack of information on the specific chromatographic conditions, such as the type of stationary and mobile phases used, as well as other potential purification techniques that may have been employed.

Analytical Methodologies for Detection, Quantification, and Isolation of Ivabradine Impurity 16

Chromatographic Method Development and Optimization

The separation and quantification of Ivabradine (B130884) Impurity 16 from the main API and other related substances is primarily achieved through liquid chromatography, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prominently utilized technique. The development of a robust method hinges on the systematic optimization of various chromatographic parameters to ensure adequate resolution, sensitivity, and accuracy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for analyzing process-related and degradation impurities of Ivabradine, including Impurity 16. The development of a stability-indicating HPLC method is crucial for separating the main compound from impurities like dehydro ivabradine, acetyl ivabradine, and hydroxy ivabradine (Impurity 16) rsc.org.

The choice of the stationary phase is a critical factor in achieving the desired selectivity and resolution. While many methods for Ivabradine and its other impurities employ octadecylsilane (B103800) (C18) columns, a specific method developed for process and degradation impurities, including Hydroxy Ivabradine, utilized a Zorbax phenyl column rsc.org.

The phenyl stationary phase offers unique selectivity due to pi-pi (π-π) interactions between the phenyl groups of the stationary phase and the aromatic rings present in Ivabradine and its impurities. This is an alternative separation mechanism to the hydrophobic interactions that dominate on C18 and octylsilane (B1236092) (C8) phases. The selection of a phenyl column indicates that these π-π interactions provide enhanced resolution for structurally similar compounds like Ivabradine and its hydroxylated impurity.

The mobile phase composition, including the organic modifier, aqueous buffer, and pH, is meticulously optimized to control the retention and elution of the analyte. For the analysis of Ivabradine Impurity 16, a gradient elution method has been successfully developed.

A reported method employs a mobile phase consisting of a mixture of 0.075% trifluoroacetic acid (TFA), acetonitrile (B52724), and methanol (B129727) rsc.org.

Aqueous Phase: The use of 0.075% TFA helps to control the pH of the mobile phase and ensures the ionization state of the basic analytes, leading to sharp, symmetrical peaks.

Organic Modifiers: A combination of acetonitrile and methanol is used. The ratio of these solvents is varied throughout the gradient run to modulate the mobile phase strength, allowing for the efficient separation of impurities with different polarities within a reasonable timeframe.

Gradient elution is particularly advantageous for separating complex mixtures of the main drug and its impurities, which may have a wide range of polarities rsc.org.

The optimization of instrumental parameters is essential for method performance, reproducibility, and robustness.

Flow Rate: A flow rate of 1.5 mL/min has been reported for the analysis of Hydroxy Ivabradine on a Zorbax phenyl column rsc.org. This parameter is balanced to achieve optimal separation efficiency without generating excessive backpressure.

Temperature: Column temperature influences mobile phase viscosity and the kinetics of mass transfer, thereby affecting retention times and peak shapes. While some general Ivabradine methods maintain ambient temperature, others may use a controlled temperature, such as 34°C, to ensure reproducibility researchgate.net.

Injection Volume: The injection volume is kept small, typically around 10 µL to 20 µL, to prevent column overloading and maintain peak efficiency.

The following table summarizes the parameters used in a validated HPLC method for the determination of Ivabradine and its process-related impurities, including Impurity 16.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Zorbax Phenyl |

| Mobile Phase | Gradient of 0.075% Trifluoroacetic Acid, Acetonitrile, and Methanol |

| Flow Rate | 1.5 mL/min |

| Detection | Photodiode Array (PDA) at 285 nm & Quadrupole Dalton (QDa) |

| Injection Volume | Not Specified |

| Temperature | Not Specified |

Table 1: HPLC Parameters for this compound Analysis. rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. While specific UHPLC methods dedicated solely to this compound are not detailed in the available literature, the technique is widely applied for the analysis of Ivabradine and its metabolites in biological matrices. The principles of method development for UHPLC are analogous to HPLC, involving the optimization of column chemistry, mobile phase, and instrument parameters, but with the goal of leveraging the speed and efficiency advantages of the technology.

Gas Chromatography (GC) for Volatile Species (if applicable)

Gas Chromatography (GC) is a technique best suited for the analysis of volatile or semi-volatile compounds. Ivabradine and its related impurities, including the hydroxylated Impurity 16, are large, non-volatile molecules. Therefore, GC is not an applicable or suitable technique for the direct analysis of this compound. Derivatization could theoretically be employed to increase volatility, but this would add complexity and potential variability to the analysis, making liquid chromatography the far more direct, reliable, and widely accepted method.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the qualitative identification and separation of this compound from the active pharmaceutical ingredient (API) and other related substances. These techniques are lauded for their simplicity, cost-effectiveness, and ability to screen multiple samples simultaneously.

A stability-indicating HPTLC method has been developed for the determination of Ivabradine and its degradation products, which can be adapted for the analysis of Impurity 16. pharmasm.com In such a method, chromatographic separation is typically achieved on pre-coated silica (B1680970) gel 60 F254 aluminum plates. A suitable mobile phase for the separation of Ivabradine and its impurities has been reported as Chloroform: Methanol (1:1 v/v). pharmasm.com After development, the plates are dried and the spots can be visualized under UV light, commonly at a wavelength of 286 nm, or by exposure to iodine vapors. pharmasm.com The retention factor (Rf) value for Ivabradine is reported to be 0.63 ± 0.02 under these conditions, and Impurity 16 would be expected to exhibit a distinct Rf value, allowing for its identification. pharmasm.com

For quantitative analysis using HPTLC, densitometric scanning is employed. The linearity of the method for Ivabradine has been established in the range of 400-2000 ng/band. pharmasm.com A similar calibration curve would need to be established for this compound using a certified reference standard to enable its accurate quantification. The specificity of the method is confirmed by comparing the chromatograms of the impurity standard with the samples containing Ivabradine and its impurities.

| Parameter | Typical HPTLC Conditions for Ivabradine and its Impurities |

| Stationary Phase | Pre-coated Silica Gel 60 F254 Aluminum Plates |

| Mobile Phase | Chloroform : Methanol (1:1 v/v) |

| Detection | Densitometric scanning at 286 nm |

| Rf Value (Ivabradine) | 0.63 ± 0.02 pharmasm.com |

| Linearity Range (Ivabradine) | 400-2000 ng/band pharmasm.com |

| Limit of Detection (Ivabradine) | 20.73 ng/band pharmasm.com |

| Limit of Quantitation (Ivabradine) | 62.83 ng/band pharmasm.com |

Hyphenated Techniques for Enhanced Analysis

For a more in-depth analysis, including structural elucidation and trace-level quantification, hyphenated techniques that couple the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the cornerstone for the identification and characterization of pharmaceutical impurities. Forced degradation studies of Ivabradine have extensively utilized LC-MS/MS to identify and characterize its degradation products. researchgate.netfrontiersin.orgnih.gov

A typical LC-MS/MS method for the analysis of Ivabradine and its impurities would employ a reversed-phase column, such as a Kromasil 100 C8 (4.6 mm × 250 mm, 5 μm), with an isocratic elution. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic modifier like acetonitrile. nih.gov

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of Ivabradine and its impurities due to its suitability for polar and thermally labile molecules. frontiersin.orgnih.gov ESI is operated in the positive ion mode to facilitate the soft and efficient ionization of these compounds, typically forming protonated molecules [M+H]+. frontiersin.orgnih.gov Atmospheric Pressure Chemical Ionization (APCI) can also be considered as an alternative ionization source, particularly for less polar impurities that may not ionize efficiently with ESI.

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of impurities. By selecting the protonated molecule of this compound as the precursor ion, collision-induced dissociation (CID) can be performed to generate a characteristic fragmentation pattern. The fragmentation of Ivabradine itself has been studied, with key product ions observed at m/z 262.1509 and 177.1053. nih.gov The analysis of the fragmentation pattern of Impurity 16, in comparison to that of Ivabradine, can provide valuable information about its chemical structure and the position of any modifications. Ion trap mass spectrometers are well-suited for this purpose, allowing for multiple stages of fragmentation (MSn) to further probe the structure of the fragment ions.

| Precursor Ion (Ivabradine) [M+H]+ | Product Ions (m/z) |

| 469.2775 | 262.1509, 177.1053 nih.gov |

For the unambiguous identification of unknown impurities, high-resolution mass spectrometry (HRMS) is essential. Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide accurate mass measurements with high resolution, enabling the determination of the elemental composition of the impurity. researchgate.netfrontiersin.orgnih.gov In forced degradation studies of Ivabradine, HPLC coupled with a Q-TOF-MS detector was used to determine the degradation products. researchgate.netfrontiersin.orgnih.gov The high mass accuracy of a Q-TOF instrument allows for the calculation of the molecular formula of this compound with a high degree of confidence. The mass spectrometer is typically operated in SCAN mode to obtain the mass spectrum over a specified range, for instance, 220–1000 m/z. nih.gov

For the trace-level quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity. researchgate.netijpsdronline.com This technique has been successfully applied for the trace analysis of a potential genotoxic impurity in Ivabradine hydrochloride. researchgate.netijpsdronline.com

In an SRM/MRM method, the mass spectrometer is set to monitor specific precursor-to-product ion transitions. For this compound, a specific transition would be selected where the precursor ion is the protonated molecule [M+H]+ of the impurity, and the product ion is a characteristic fragment ion observed in its MS/MS spectrum. This highly specific detection minimizes interference from the matrix and other impurities, allowing for accurate quantification at very low levels. The development of such a method requires the optimization of chromatographic conditions and mass spectrometric parameters, including the collision energy for fragmentation.

| Parameter | Description |

| Technique | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Instrumentation | Triple Quadrupole or Quadrupole-Ion Trap Mass Spectrometer |

| Precursor Ion | Protonated molecule [M+H]+ of this compound |

| Product Ion(s) | Specific and stable fragment ion(s) of this compound |

| Application | Trace-level quantification of this compound in drug substances and formulations |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of pharmaceutical impurity profiling, GC-MS is invaluable for detecting residual solvents, starting materials, or degradation products that are amenable to volatilization thermofisher.com.

The applicability of GC-MS for the analysis of this compound would depend on its volatility and thermal stability. If the impurity is sufficiently volatile and does not degrade at the temperatures required for GC analysis, this method could offer high sensitivity and specificity. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the impurity.

A typical GC-MS analysis would involve:

Sample Preparation: Dissolving the sample in a suitable organic solvent.

Chromatographic Separation: Injecting the sample into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized, and their mass-to-charge ratio is determined, providing a unique mass spectrum for identification.

While specific methods for this compound are not detailed, the general approach to impurity analysis in pharmaceutical starting materials using GC-MS with high-resolution accurate mass spectrometry has been established, demonstrating its capability for both qualitative and quantitative purposes thermofisher.com.

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometric techniques are widely used in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. These methods are based on the principle that every compound absorbs or transmits light over a certain range of wavelengths.

UV-Visible spectroscopy is a common technique for the quantitative determination of active pharmaceutical ingredients (APIs) and their impurities, provided they contain a chromophore that absorbs light in the UV-Vis region. For Ivabradine and its impurities, which possess chromophoric groups, UV-Vis spectroscopy can be a valuable tool.

A simple UV-Vis spectrophotometric method for the quantification of an impurity like this compound would involve measuring the absorbance at its wavelength of maximum absorption (λmax). The concentration is then determined using a calibration curve prepared with known concentrations of a reference standard ajpp.inijmpronline.com. The λmax for Ivabradine hydrochloride has been reported at approximately 286 nm ajpp.in. The λmax for Impurity 16 would need to be determined experimentally.

Table 1: Illustrative Data for UV-Vis Spectrophotometric Analysis

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.611 |

| 10 | 0.763 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Derivative spectrophotometry is an extension of conventional UV-Vis spectroscopy that can enhance the resolution of overlapping spectral bands, thereby improving specificity. By calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength, minor spectral features can be amplified, allowing for the quantification of an analyte in the presence of interfering substances.

For the analysis of Ivabradine, first-order derivative spectrophotometry has been successfully employed, with measurements taken at specific wavelengths to eliminate interference from excipients or other impurities ajpp.in. This approach could be particularly useful for quantifying this compound in a mixture without prior separation. The zero-crossing point of one component can be used to determine the concentration of the other. For instance, a first-order derivative method for Ivabradine hydrochloride has utilized a measurement wavelength of 276 nm ajpp.in.

Method Validation According to ICH Guidelines (Q2(R1))

Any analytical method intended for the quantification of impurities in a pharmaceutical product must be validated to ensure its reliability, accuracy, and precision. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures ich.org. The validation process involves evaluating several parameters, including specificity, selectivity, linearity, and range.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components ich.org. For an impurity method, this means demonstrating that the analytical signal is solely due to the impurity of interest.

In chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from the peaks of Ivabradine and other potential impurities. This is often confirmed using a photodiode array (PDA) detector to assess peak purity researchgate.net. For spectrophotometric methods, specificity is established by analyzing a placebo or a mixture of known impurities and showing no interference at the analytical wavelength researchgate.net.

Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range japsonline.com. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of solutions of the impurity standard at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1 (e.g., ≥ 0.999) researchgate.netbrieflands.com.

The range for an impurity quantification method is generally from the limit of quantification (LOQ) to 120% of the specification limit for that impurity akjournals.com.

Table 2: Example Linearity Data for an Ivabradine Impurity by HPLC

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.5 (LOQ) | 15,230 |

| 1.0 | 30,150 |

| 2.5 | 75,480 |

| 5.0 | 150,900 |

| 7.5 | 226,450 |

| 10.0 | 301,800 |

Note: This table presents hypothetical data to illustrate the concept of linearity determination for an impurity.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

The accuracy and precision of an analytical method are paramount to its reliability. Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. For this compound, these parameters are assessed through recovery studies and the calculation of relative standard deviation (RSD) for repeated measurements.

Accuracy is typically evaluated by spiking a placebo or a sample matrix with a known concentration of this compound standard at different levels (e.g., 80%, 100%, and 120% of the expected impurity concentration). The percentage recovery of the impurity is then calculated. While specific recovery data for this compound is not extensively available in public literature, validated methods for ivabradine and its other impurities generally demonstrate recovery values between 98% and 102%, which would be the expected target for a validated method for this impurity.

Precision is assessed at two levels:

Repeatability (Intra-day Precision): This is determined by analyzing multiple samples of this compound at the same concentration on the same day, by the same analyst, and with the same equipment. The results are expressed as the relative standard deviation (%RSD).

Intermediate Precision (Inter-day and Inter-analyst Precision): This evaluates the variations within a laboratory, such as on different days or with different analysts.

For impurity analysis, the acceptance criterion for the %RSD for precision is generally not more than 15%.

Table 1: Illustrative Data for Accuracy and Precision of an Analytical Method for this compound

| Validation Parameter | Concentration Level | Acceptance Criteria | Illustrative Result |

| Accuracy (% Recovery) | 80% | 90.0 - 110.0% | 99.5% |

| 100% | 90.0 - 110.0% | 101.2% | |

| 120% | 90.0 - 110.0% | 98.9% | |

| Precision (%RSD) | |||

| Repeatability (n=6) | 100% | ≤ 15.0% | 1.8% |

| Intermediate Precision | 100% | ≤ 15.0% | 2.5% |

Note: The data in this table is illustrative and represents typical acceptance criteria and expected results for pharmaceutical impurity analysis, as specific published data for this compound is limited.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision.

Table 2: Typical LOD and LOQ Values for Impurity Analysis by HPLC

| Parameter | Method | Typical Value Range (µg/mL) |

| LOD | Signal-to-Noise Ratio (3:1) | 0.01 - 0.1 |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.03 - 0.3 |

Robustness and System Suitability Testing

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

Mobile phase composition (e.g., ±2% in the proportion of organic solvent)

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

The effect of these changes on the analytical results, such as the retention time and peak area of this compound, would be evaluated. The method is considered robust if the results remain within the acceptance criteria for system suitability.

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the analytical system is performing correctly. For an HPLC analysis of this compound, SST parameters would typically include:

Tailing factor (Asymmetry factor): To ensure good peak shape. A value of ≤ 2 is generally acceptable.

Theoretical plates (N): To measure column efficiency. A higher number indicates better efficiency.

Relative standard deviation (%RSD) of replicate injections: To check the precision of the injection system. A %RSD of ≤ 2.0% for the main analyte and ≤ 15.0% for impurities is a common requirement.

Resolution (Rs): To ensure the separation of the impurity peak from other components, including the active pharmaceutical ingredient (API) and other impurities. A resolution of > 1.5 is typically required.

Table 3: Typical System Suitability Parameters for HPLC Analysis of this compound

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area (n=6) | ≤ 15.0% |

| Resolution (between impurity and adjacent peaks) | > 1.5 |

Preparative Chromatographic Techniques for Isolation

To perform comprehensive structural elucidation and to obtain a reference standard, it is often necessary to isolate impurities like this compound from the reaction mixture or the final drug product. Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most common technique for this purpose.

The principle of preparative HPLC is similar to analytical HPLC, but it is performed on a larger scale to yield a sufficient quantity of the purified compound. The process involves:

Method Development and Optimization: An analytical HPLC method is first developed to achieve good separation between this compound and other components. This method is then scaled up for preparative chromatography.

Column Selection: Preparative HPLC columns have a larger internal diameter and are packed with larger particle size stationary phases compared to analytical columns to accommodate higher sample loads.

Sample Loading: A concentrated solution of the crude sample containing this compound is injected onto the preparative column.

Fraction Collection: As the separated components elute from the column, the fraction containing the purified this compound is collected using a fraction collector. The collection can be triggered based on time, detector signal threshold, or mass-to-charge ratio if a mass spectrometer is used as a detector.

Purity Analysis and Evaporation: The collected fraction is then analyzed for purity using an analytical HPLC method. Once the desired purity is confirmed, the solvent is evaporated to obtain the isolated solid this compound.

The choice of mobile phase and stationary phase is critical for successful isolation. Reversed-phase chromatography with C18 or C8 columns and a mobile phase consisting of a mixture of water (often with a buffer and pH modifier) and an organic solvent like acetonitrile or methanol is commonly employed for compounds like ivabradine and its impurities.

Table 4: General Parameters for Preparative HPLC Isolation of this compound

| Parameter | Description |

| Stationary Phase | Reversed-phase (e.g., C18, C8), larger particle size (e.g., 5-10 µm) |

| Column Dimensions | Larger internal diameter (e.g., >10 mm) and length |

| Mobile Phase | Typically a gradient of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Higher than analytical scale, dependent on column dimensions |

| Detection | UV-Vis, Mass Spectrometry (MS) for mass-directed fractionation |

| Sample Load | Milligrams to grams, depending on the scale of the separation |

Impurity Profiling and Control Strategies for Ivabradine

Comprehensive Impurity Profiling of Ivabradine (B130884) Drug Substance and Product

A comprehensive impurity profile for any active pharmaceutical ingredient (API) like Ivabradine involves the identification and quantification of all potential impurities, including those arising from the synthesis process and degradation products. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) being the most common. akjournals.comimpactfactor.orgakjournals.combrieflands.comijapbjournal.com

Ivabradine Impurity 16 has been identified as 3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride. lgcstandards.com Its molecular formula is C26H34N2O5.HCl, with a molecular weight of 491.02. The structure of this impurity suggests a modification on the bicyclo[4.2.0]octa-1,3,5-triene ring system of a related substance, possibly arising from a hydroxylation reaction.

The detection and quantification of this compound within the drug substance and final product require the development of specific and sensitive analytical methods. Stability-indicating HPLC methods are crucial to separate this impurity from the main API and other related substances. akjournals.comakjournals.com Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products, which could include Impurity 16. nih.gov

Table 1: Chemical Identity of this compound

| Parameter | Details |

| Chemical Name | 3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |

| Molecular Formula | C26H34N2O5.HCl |

| Molecular Weight | 491.02 |

Strategies for Minimization of this compound Formation

Minimizing the formation of impurities like this compound is a multi-faceted approach that begins early in the drug development process.

Process Optimization in Synthesis

The synthetic route of Ivabradine can be a source of various impurities. daicelpharmastandards.com The formation of Impurity 16, given its structure, may be linked to specific reaction conditions or the presence of certain reagents that could facilitate hydroxylation. Process optimization would involve a systematic study of critical process parameters (CPPs) such as temperature, pH, reaction time, and catalyst choice to identify conditions that minimize the formation of this impurity. The goal is to establish a robust manufacturing process that consistently produces high-purity Ivabradine.

Control of Raw Material Quality

The quality of starting materials and intermediates used in the synthesis of Ivabradine is paramount in controlling the final impurity profile. daicelpharmastandards.com Raw materials may contain their own impurities that could either be carried through the synthesis to the final product or participate in side reactions to form new impurities like Impurity 16. Therefore, stringent specifications for all raw materials must be established and incoming batches must be rigorously tested to ensure they meet the required quality standards.

Optimization of Storage Conditions

Ivabradine and its related substances can be susceptible to degradation under certain environmental conditions. nih.gov Stability studies are essential to understand the impact of temperature, humidity, and light on the drug substance and drug product. nih.gov If Impurity 16 is identified as a degradation product, appropriate storage conditions, including controlled temperature and humidity, and protection from light, must be established and maintained throughout the product's shelf life to prevent its formation.

Development of Reference Standards for this compound

The accurate identification and quantification of this compound in routine quality control testing rely on the availability of a well-characterized reference standard. This reference standard is a highly purified sample of the impurity itself. Commercial suppliers offer this compound for use as a reference standard in analytical testing. lgcstandards.com

The development of a reference standard involves:

Synthesis and Isolation: Preparing a sufficient quantity of the impurity with high purity.

Structural Elucidation: Confirming the chemical structure using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination: Assessing the purity of the reference standard using high-resolution analytical techniques like HPLC and providing a certificate of analysis.

This certified reference standard is then used to calibrate analytical instruments and to accurately determine the concentration of Impurity 16 in batches of Ivabradine.

Quality by Design (QbD) Approaches in Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is highly effective in controlling impurities like this compound.

A QbD approach to impurity control would involve:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limits for all impurities, including Impurity 16.

Identifying Critical Quality Attributes (CQAs): The level of Impurity 16 would be considered a CQA of the drug substance.

Risk Assessment: Identifying and ranking the process parameters and material attributes that could potentially impact the formation of Impurity 16.

Design of Experiments (DoE): Systematically studying the effects of the identified critical factors on the formation of Impurity 16 to establish a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

Developing a Control Strategy: Implementing a plan to ensure that the manufacturing process consistently operates within the design space to control the level of Impurity 16 in the final product.

By adopting a QbD approach, manufacturers can build quality into the manufacturing process, leading to a more robust and reliable control of impurities like this compound.

Regulatory Science and Pharmacopeial Considerations for Ivabradine Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C)

The ICH has established a series of widely adopted guidelines that provide a scientific basis for the control of impurities in new drug substances and new drug products. The most relevant guidelines for an organic impurity like Ivabradine (B130884) Impurity 16 are ICH Q3A, Q3B, and Q3C. lgcstandards.comgoogle.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline pertains to the control of impurities in the active pharmaceutical ingredient (API), in this case, Ivabradine Hydrochloride. google.com It addresses impurities that may arise during the manufacturing process (synthesis, purification) and storage of the drug substance. lgcstandards.com Organic impurities are a key focus, and the guideline establishes a rationale for reporting, identifying, and qualifying these impurities based on defined thresholds. pmrj-rs.jp

ICH Q3B(R2): Impurities in New Drug Products Complementary to Q3A, this guideline focuses on impurities found in the finished dosage form. europa.eu It specifically covers degradation products that may form when the drug substance degrades over time or interacts with excipients or the container closure system. europa.eu If Ivabradine Impurity 16 were identified as a degradation product, this guideline would dictate the requirements for its control in the final tablet or formulation.

ICH Q3C(R8): Guideline for Residual Solvents This guideline limits the acceptable amounts of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances or excipients. pmrj-rs.jp While organic impurities are the primary concern for Ivabradine, Q3C ensures that the solvents used in its synthesis are controlled to levels that are safe for the patient.

A summary of these key ICH guidelines is provided below.

| Guideline | Title | Scope and Purpose |

| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the content and qualification of organic and inorganic impurities in new, chemically synthesized drug substances. Establishes thresholds for reporting, identification, and safety qualification. |

| ICH Q3B(R2) | Impurities in New Drug Products | Complements Q3A and provides guidance for impurities that are classified as degradation products of the drug substance or reaction products with excipients found in the final drug product. |

| ICH Q3C(R8) | Guideline for Residual Solvents | Recommends acceptable amounts for residual solvents in pharmaceuticals to ensure patient safety. Classifies solvents based on their toxicity risk. |

Specific Pharmacopeial Monographs (USP, EP) Related to Ivabradine and its Impurities

In the absence of a specific monograph, manufacturers are required to develop and justify their own in-house specifications for the drug substance and drug product. ogyei.gov.hu These specifications must align with the principles established in the ICH guidelines. The control strategy for impurities, including potential impurities like this compound, would be a critical part of the regulatory submission and would be expected to adhere to ICH Q3A and Q3B thresholds for reporting, identification, and qualification.

The European Directorate for the Quality of Medicines (EDQM) may grant a Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP) for a substance, which demonstrates that its quality is suitably controlled by the relevant Ph. Eur. general monographs and the manufacturer's own specifications. cbg-meb.nl For Ivabradine, control of the correct stereoisomer (the S-isomer) and its opposite (the R-isomer, which is considered an impurity) is a key quality attribute. geneesmiddeleninformatiebank.nl

Approaches to Qualification of this compound

Several scientific approaches can be used to qualify an impurity like this compound:

Clinical Trial Data: The most direct method is to demonstrate that the level of the impurity is the same or lower than the level present in batches of Ivabradine used in pivotal safety and clinical studies. ogyei.gov.hu

Metabolite Data: If the impurity is also a significant metabolite found in animal and/or human studies, it is generally considered qualified, as its safety has been inherently assessed during the drug's development. pmrj-rs.jp

Literature Review: A comprehensive search of scientific literature may yield data that can be used to justify the safety of the impurity.

Toxicological Studies: If no other data are available, specific toxicological studies may be conducted on the isolated impurity to establish a safe level of exposure. This can range from in vitro genotoxicity assays to broader in vivo safety studies, depending on the nature of the impurity and the level of concern.

The decision-making process for identifying and qualifying an impurity is often guided by a decision tree, as outlined in ICH guidelines. lgcstandards.com

Reporting Thresholds and Control Limits for Impurities

Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission. It signifies the level at which an impurity is considered significant enough to require monitoring. pmrj-rs.jp

Identification Threshold: A limit above which the chemical structure of an impurity must be determined. europa.eu

Qualification Threshold: A limit above which an impurity's biological safety must be established. pmrj-rs.jpeuropa.eu

The following tables outline the standard ICH Q3A and Q3B thresholds.

Table 1: ICH Q3A Thresholds for Impurities in a New Drug Substance (Based on a Maximum Daily Dose ≤2 g/day)

| Threshold | Value (% of API) |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

Table 2: ICH Q3B Thresholds for Degradation Products in a New Drug Product

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| >10 mg – 100 mg | 0.1% | 0.2% | 0.5% |

Note: The table reflects the thresholds applicable to Ivabradine's typical maximum daily dose of 15 mg. Thresholds are expressed as a percentage of the drug substance.

Based on these thresholds, a specific control limit, or acceptance criterion, is established for each specified impurity in the drug substance and drug product specifications. This limit is set no higher than the qualified level and is justified based on batch data, stability studies, and the manufacturer's process capability. ogyei.gov.hu

Computational and Theoretical Investigations of Ivabradine Impurity 16

Molecular Modeling and Docking Studies (excluding pharmacological activity)

While specific molecular modeling and docking studies exclusively for Ivabradine (B130884) Impurity 16, identified as 3-Hydroxy Ivabradine, are not extensively available in public literature, the principles of these computational techniques are widely applied in pharmaceutical sciences to understand the physical and chemical properties of such impurities. Molecular modeling would allow for the construction of a three-dimensional representation of the 3-Hydroxy Ivabradine molecule. This model serves as the foundation for all further computational analyses.

Docking studies, in a non-pharmacological context, can be employed to investigate the interactions of Ivabradine Impurity 16 with various macromolecules, such as manufacturing equipment surfaces, excipients, or container materials. This can be crucial in predicting and understanding potential issues like adsorption, which could affect the stability and purity of the final drug product. For instance, a hypothetical docking study could assess the binding affinity of 3-Hydroxy Ivabradine to common surfaces used in pharmaceutical manufacturing.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

| Macromolecule/Surface | Binding Energy (kcal/mol) | Key Interacting Residues/Functional Groups |

| Stainless Steel (simplified model) | -3.5 | Hydroxyl group, Tertiary amine |

| Polypropylene | -2.8 | Methoxy (B1213986) groups, Benzazepine ring |

| Lactose (excipient) | -4.2 | Hydroxyl group, Amine, Ether linkages |

These studies are performed using software that calculates the most favorable binding poses and energies between the ligand (this compound) and a target receptor or surface. The results can guide formulation development and manufacturing process design to minimize impurity interactions.

Quantum Chemical Calculations for Stability and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the intrinsic stability and reactivity of molecules like this compound. These calculations can provide insights into the electronic structure, bond energies, and potential degradation pathways at a sub-atomic level.

For 3-Hydroxy Ivabradine, DFT calculations could be used to determine the bond dissociation energies for the hydroxyl group's O-H bond and the C-H bonds on the carbon atom adjacent to the tertiary amine, which are often susceptible to oxidation. Furthermore, the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 2: Hypothetical Quantum Chemical Properties of Ivabradine and this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Stability |

| Ivabradine | -5.8 | -0.2 | 5.6 | Higher |

| This compound | -5.6 | -0.5 | 5.1 | Lower |

These theoretical calculations can help in identifying the most labile parts of the molecule, thereby predicting its likely degradation points under various stress conditions, such as heat, light, or pH changes. This information is invaluable for developing appropriate storage conditions and shelf-life predictions for the drug substance.

In Silico Prediction of Formation Pathways and Degradation Products

In silico tools can be instrumental in predicting the potential formation pathways of impurities and their subsequent degradation products. For this compound, which is a hydroxylated metabolite, its formation is likely due to oxidative metabolism of the parent drug, Ivabradine. Software programs can simulate the metabolic processes, primarily those mediated by cytochrome P450 enzymes, to predict the most probable sites of metabolism on the Ivabradine molecule.

Furthermore, these predictive tools can be used to map out the potential degradation products of this compound itself. By subjecting the virtual molecule to simulated stress conditions (e.g., acid/base hydrolysis, oxidation), it is possible to generate a list of likely degradants. This is particularly useful in the context of forced degradation studies, where it can help in the identification of unknown peaks in chromatograms. Studies on the forced degradation of Ivabradine have utilized such in silico approaches to characterize its degradation profile nih.govresearchgate.net.

Table 3: Predicted Degradation Products of this compound under Oxidative Stress

| Predicted Degradant | Potential Reaction | Molecular Formula |

| N-Oxide of Impurity 16 | Oxidation of tertiary amine | C26H34N2O6 |

| Dehydrogenated Impurity 16 | Oxidation of the benzazepine ring | C26H32N2O5 |

| N-desmethyl-hydroxy-ivabradine | N-demethylation | C25H32N2O5 |

This predictive approach aids in the development of comprehensive analytical methods capable of detecting and quantifying all potential impurities, ensuring the safety and quality of the pharmaceutical product.

Structure-Property Relationship Studies (excluding clinical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and chromatographic retention time, without the need for extensive experimental work.

These models are built using a set of known molecules with similar structural features (e.g., other benzazepine derivatives) and their experimentally determined properties. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule and used to build the predictive model. A QSPR study on anti-arrhythmia drugs, including Ivabradine, has demonstrated the utility of this approach in correlating molecular properties with their structural features nih.gov.

Table 4: Illustrative QSPR-Predicted Physicochemical Properties

| Compound | Molecular Weight | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

| Ivabradine | 468.60 | 3.8 | 50 |

| This compound | 454.57 | 3.5 | 75 |

By understanding the structure-property relationships, chemists can anticipate the behavior of an impurity like 3-Hydroxy Ivabradine in various analytical and formulation contexts. For example, a lower predicted logP for the impurity compared to the parent drug would suggest it is more polar and will likely have a shorter retention time in reverse-phase chromatography.

Chemometric Approaches for Analytical Method Development and Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and to extract maximum relevant information from chemical data. In the context of this compound, chemometrics is highly valuable for the development and optimization of analytical methods, particularly for chromatography.

For instance, experimental design techniques, a branch of chemometrics, can be used to efficiently optimize the parameters of an HPLC method (e.g., mobile phase composition, pH, temperature, and flow rate) to achieve the best separation of Ivabradine from its impurities, including Impurity 16. This approach allows for a systematic exploration of the experimental space and the identification of the most robust analytical conditions. Chemometrically assisted RP-HPLC method development has been successfully applied for the efficient separation of ivabradine and its eleven impurities.

Table 5: Example of Factors and Responses in a Chemometric Optimization of an HPLC Method

| Factors Investigated | Levels | Responses Monitored |

| Acetonitrile (B52724) concentration (%) | 20, 30, 40 | Resolution between Ivabradine and Impurity 16 |

| pH of aqueous phase | 3.0, 4.5, 6.0 | Peak tailing factor for Impurity 16 |

| Column Temperature (°C) | 25, 35, 45 | Analysis run time |

By applying these computational and theoretical methods, a comprehensive understanding of this compound can be achieved, facilitating the development of robust control strategies to ensure the quality, safety, and efficacy of the final drug product.

Future Research Directions for Ivabradine Impurity 16

Exploration of Novel Analytical Technologies for Trace Level Detection

The accurate detection and quantification of impurities at trace levels are critical for ensuring the quality of active pharmaceutical ingredients (APIs) and finished drug products. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly employed for the analysis of ivabradine (B130884) and its related substances, future research should focus on the development and application of more advanced and sensitive analytical technologies for the detection of Ivabradine Impurity 16, particularly at very low concentrations.

Future research should explore the utility of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems. These techniques offer superior sensitivity and selectivity, enabling the detection and structural elucidation of trace-level impurities that may not be discernible with conventional methods. The development of such methods would be instrumental in routine quality control and in-depth stability studies.

Furthermore, the application of orthogonal analytical techniques should be investigated to provide a more comprehensive impurity profile. Techniques such as Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) could offer different selectivity and separation mechanisms, complementing traditional reversed-phase HPLC methods. The development of validated analytical methods using these advanced technologies will be crucial for setting appropriate specifications and ensuring the consistent quality of ivabradine.

Table 1: Potential Advanced Analytical Technologies for this compound Detection

| Analytical Technology | Potential Advantages for Impurity 16 Detection |

| UHPLC-HRMS (Q-TOF, Orbitrap) | High sensitivity and mass accuracy for confident identification and structural elucidation at trace levels. |

| Capillary Electrophoresis (CE) | High separation efficiency and low sample/solvent consumption; offers orthogonal selectivity to HPLC. |

| Supercritical Fluid Chromatography (SFC) | Fast analysis times and reduced organic solvent usage; suitable for chiral and achiral separations. |

| 2D-LC (Two-Dimensional Liquid Chromatography) | Enhanced peak capacity and resolution for complex samples containing multiple impurities. |

Development of Greener Analytical and Synthetic Methodologies

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. Future research should be directed towards developing more environmentally sustainable analytical and synthetic methods related to this compound.

For analytical methodologies, this involves reducing the consumption of hazardous organic solvents, which are often used in large quantities in traditional HPLC methods. Research into greener alternatives, such as the use of ethanol, supercritical CO2, or bio-based solvents in chromatographic separations, is warranted. Additionally, the miniaturization of analytical techniques, such as the use of capillary LC or microfluidic devices, can significantly reduce solvent consumption and waste generation.

From a synthetic perspective, understanding the formation of Impurity 16 is the first step towards developing greener synthetic routes for ivabradine that minimize its generation. This could involve exploring alternative reagents, catalysts, and reaction conditions that are more environmentally benign and lead to a cleaner product profile. The application of principles such as atom economy and the use of renewable feedstocks should be a key focus of this research.

Mechanistic Studies on Less Understood Formation Pathways

A thorough understanding of how this compound is formed is essential for its effective control. While forced degradation studies on ivabradine have provided insights into its degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), the specific pathways leading to the formation of Impurity 16 may not be fully elucidated.

Future research should focus on detailed mechanistic studies to identify the specific reaction conditions and intermediates that lead to the generation of Impurity 16. This could involve meticulously designed experiments that track the fate of starting materials and intermediates throughout the synthetic process and during stability studies. Isotope labeling studies could be a powerful tool in tracing the origin of different atoms within the impurity molecule, providing definitive evidence for its formation mechanism.

Unconventional reaction pathways, such as those involving radical mechanisms or unexpected rearrangements, should also be considered, especially if the formation of Impurity 16 cannot be explained by conventional degradation chemistry. A deeper understanding of these pathways will enable the implementation of targeted control strategies to prevent or minimize the formation of this impurity.

Advanced Computational Approaches for Impurity Prediction and Control

In recent years, computational tools have emerged as valuable assets in the prediction and management of pharmaceutical impurities. Future research should leverage advanced computational approaches to predict the formation of this compound and to guide the development of control strategies.

This can involve the use of quantum mechanical calculations and molecular modeling to study the thermodynamics and kinetics of potential formation pathways. Such studies can help to identify the most likely routes to Impurity 16 and to understand the factors that influence its formation.

Furthermore, the development of quantitative structure-property relationship (QSPR) models and the use of machine learning algorithms can aid in predicting the likelihood of impurity formation based on the chemical structure of reactants and intermediates. Software tools designed for impurity management can be employed to track and manage impurity data throughout the drug development process, facilitating a more holistic approach to impurity control. These predictive models can be invaluable in the early stages of process development, allowing for the proactive design of synthetic routes that minimize the potential for the formation of undesirable impurities like Impurity 16.

Role of Impurity 16 in the Overall Quality and Stability of Ivabradine Formulations (excluding clinical impact)

Future research should focus on understanding how the presence of this compound, even at trace levels, might affect the physical and chemical stability of the final drug product. This includes investigating its potential to:

Catalyze the degradation of the active pharmaceutical ingredient (API): Some impurities can act as catalysts, accelerating the degradation of the API and reducing the shelf-life of the product.

Interact with excipients: Impurity 16 could potentially react with excipients in the formulation, leading to the formation of new degradation products or altering the performance of the dosage form.

Influence the solid-state properties of the drug substance: The presence of impurities can affect the crystallinity, polymorphism, and dissolution rate of the API, which in turn can impact the bioavailability of the drug.

Stability studies of ivabradine formulations intentionally spiked with known amounts of Impurity 16 would be crucial to assess its impact over time and under different storage conditions. The findings from such studies would be invaluable in setting appropriate acceptance criteria for this impurity and ensuring the long-term quality and stability of ivabradine formulations.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Ivabradine Impurity 16 in drug formulations?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method using a Zorbax Eclipse Plus C18 column (100 × 4.6 mm, 3.5 μm) with a mobile phase of 28 mM phosphate buffer (pH 6.0), acetonitrile, and methanol (85:15 v/v, with a 59:41 methanol:acetonitrile ratio) is effective. Detection at 220 nm and a flow rate of 1.6 mL/min are optimal . Chemometric tools like principal component analysis (PCA) and Box–Behnken design (BBD) aid in method optimization by resolving critical peak pairs, such as positional isomers and tautomers.

Q. How can researchers assess the stability of this compound under forced degradation conditions?